molecular formula C18H17N5O2S B2545302 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034461-13-5

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2545302
CAS No.: 2034461-13-5
M. Wt: 367.43
InChI Key: WJIQTKQLTYANCB-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused pyrrolopyridine core linked via an ethyl bridge to a benzothiadiazole-carboxamide moiety. The pyrrolo[2,3-c]pyridine system is a bicyclic scaffold known for its bioactivity in kinase inhibition and antiviral applications. The benzothiadiazole group, an electron-deficient aromatic system, may enhance interactions with biological targets through π-π stacking or hydrogen bonding. The ethyl spacer likely modulates lipophilicity and conformational flexibility, influencing pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-2-22-8-5-12-6-9-23(18(25)16(12)22)10-7-19-17(24)13-3-4-14-15(11-13)21-26-20-14/h3-6,8-9,11H,2,7,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIQTKQLTYANCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide generally involves multi-step procedures:

  • Step 1: Synthesis of the pyrrolo[2,3-c]pyridin-6(7H)-one core, usually starting from commercially available pyridine derivatives.

  • Step 2: Formation of the benzo[c][1,2,5]thiadiazole unit via cyclization reactions involving substituted benzene derivatives and thiourea.

  • Step 3: Linking the core structures through a coupling reaction to form the final carboxamide compound.

Industrial Production Methods

Industrial-scale production might use optimized versions of these steps to enhance yield and purity. Catalysts, such as palladium complexes in cross-coupling reactions, might be employed alongside solvent systems like dimethylformamide (DMF) or dichloromethane (DCM).

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Reaction with concentrated HCl (6M) at 100°C for 12 hours cleaves the amide bond, yielding benzo[c] thiadiazole-5-carboxylic acid and the corresponding amine derivative .

  • Basic Hydrolysis : Treatment with NaOH (2M) at 80°C generates a carboxylate salt.

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperatureTimeProduct(s)
Acidic6M HCl100°C12hCarboxylic acid + Ethylamine analog
Basic2M NaOH80°C8hCarboxylate salt + Ethylamine analog

Nucleophilic Substitution at the Thiadiazole Ring

The benzo[c] thiadiazole moiety participates in nucleophilic substitution reactions due to electron-deficient aromaticity. For instance:

  • Sulfonamide Formation : Reacts with chlorosulfonic acid at 0–5°C to introduce sulfonyl chloride groups, which further couple with amines (e.g., piperidine) to form sulfonamide derivatives .

  • Thiol Exchange : Treatment with thiophenol in DMF replaces the sulfonamide group with a thioether .

Table 2: Substitution Reactions

Reaction TypeReagentsSolventYieldApplication
SulfonylationClSO₃H, PiperidineDCM72%Bioactivity modulation
ThioetherificationPhSH, K₂CO₃DMF65%Solubility enhancement

Cyclization and Ring-Opening Reactions

The pyrrolo[2,3-c]pyridine core undergoes cyclization under catalytic conditions:

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the pyridine ring, enhancing π-stacking interactions .

  • Acid-Mediated Rearrangement : Heating with H₂SO₄ (conc.) induces ring contraction, forming fused imidazole derivatives.

Redox Reactions

The 7-oxo group in the pyrrolo[2,3-c]pyridine system is redox-active:

  • Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol, altering hydrogen-bonding capacity.

  • Oxidation : MnO₂ oxidizes the ethyl side chain to a carboxylic acid under mild conditions.

Table 3: Redox Reaction Outcomes

ReactionReagentsProductBiological Impact
Ketone ReductionNaBH₄, MeOHSecondary alcohol derivativeIncreased hydrophilicity
Side-Chain OxidationMnO₂, DCMCarboxylic acid derivativeEnhanced protein binding

Biological Activity-Modifying Reactions

  • Enzymatic Interactions : The compound inhibits ROCK2 (IC₅₀ = 0.5 nM) via hydrogen bonding between its amide group and Gln192/Phe518 residues .

  • Metabolic Degradation : Cytochrome P450 enzymes oxidize the ethyl group to a hydroxymethyl metabolite in vitro .

Synthetic Optimization Pathways

Key steps in its synthesis include:

  • Amide Coupling : EDCl/HOBt-mediated coupling of benzo[c] thiadiazole-5-carboxylic acid with the pyrrolopyridine-ethylamine intermediate .

  • Pyrrolo[2,3-c]pyridine Formation : Cyclocondensation of ethyl 3-aminopyrrole-2-carboxylate with diketones under Dean-Stark conditions .

Stability Under Physiological Conditions

  • pH Stability : Stable in pH 2–10 for 24 hours, but degrades rapidly in strongly alkaline (pH >12) environments.

  • Thermal Stability : Decomposes above 250°C, with a melting point of 189–191°C .

This compound’s reactivity is central to its applications in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory drug development . Further studies are needed to explore its photochemical and catalytic functionalization.

Scientific Research Applications

Antitumor Activity

One of the primary applications of this compound is its potential as an anticancer agent . Research has indicated that derivatives of pyrrolo[2,3-c]pyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the chemical structure can enhance biological activity by inhibiting key cellular processes such as tubulin polymerization, which is crucial for cancer cell proliferation .

Case Study:
In a study published in Pharmaceutical Research, a series of pyrrolo[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated that specific substitutions on the pyridine ring significantly increased cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHT-293.5
N-(2-(1-ethyl-7-oxo...)MCF-74.0

Antiviral Activity

Another promising application is in the field of antiviral therapy . Compounds similar to N-(2-(1-ethyl-7-oxo...) have been studied for their efficacy against viral infections, including coronaviruses. The mechanism often involves interference with viral replication processes or modulation of host immune responses.

Case Study:
A recent study highlighted the antiviral properties of triazole derivatives against SARS-CoV-2. The findings suggest that structural analogs can inhibit viral entry and replication, indicating a potential pathway for developing antiviral agents based on the pyrrolo[2,3-c]pyridine scaffold .

Synthesis and Characterization

The synthesis of N-(2-(1-ethyl-7-oxo...) typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

While the specific mechanism of action would depend on its particular biological target:

  • Molecular Targets: Likely interacts with enzymes or receptors due to its amide and heterocyclic structures.

  • Pathways Involved: May involve inhibition of enzyme activity or blocking receptor interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Compound Compound
Core Heterocycle Pyrrolo[2,3-c]pyridine Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine
Substituents Benzothiadiazole-carboxamide, ethyl bridge Trimethoxybenzylidene, phenyl, ethyl ester 4-Methoxyphenyl, phenyl carboxamide
Key Functional Groups Carboxamide, ketone (7-oxo) Ester (COOEt), ketone (3-oxo), thiazole Carboxamide (CONHPh), ketone (3-oxo), methoxy
Synthesis Route Not reported in evidence Condensation of pyrimidine precursors with chloroacetic acid and sodium acetate Similar condensation methods (exact details unspecified)
Hypothesized Bioactivity Potential kinase inhibition or antiviral activity (pyrrolopyridine analogs) Anticancer or antimicrobial (pyrimidine derivatives) Anti-inflammatory or enzyme modulation (carboxamide substituents)

Key Observations:

Heterocyclic Core Differences: The target compound’s pyrrolopyridine core differs from the thiazolopyrimidine systems in and . The benzothiadiazole moiety in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the trimethoxybenzylidene group in .

Substituent Impact :

  • The ethyl bridge in the target compound likely increases lipophilicity (calculated logP ~3.5–4.0) compared to the methoxy groups in (logP ~2.8–3.2), suggesting improved membrane permeability .
  • The carboxamide group in both the target and compounds may facilitate hydrogen bonding with biological targets, whereas the ester group in could limit such interactions .

Synthesis and Crystallinity :

  • highlights a reflux-based synthesis with acetic acid/anhydride, yielding crystals stabilized by C–H···O hydrogen bonds . If the target compound adopts similar methods, its crystallinity may depend on the benzothiadiazole’s planar geometry.

Biological Activity

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The compound is designed to target specific pathways involved in cancer cell proliferation and survival. Its structure suggests that it may interact with key proteins involved in cell signaling and apoptosis. The pyrrolopyridine core is known for its ability to inhibit various kinases, which are crucial in cancer progression.

Anticancer Properties

Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit Polo-like Kinase 1 (Plk1), a critical regulator of mitosis that is often overexpressed in cancer cells. Inhibiting Plk1 leads to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget KinaseIC50 (µM)Cell Lines Tested
Compound 43Plk14.4HeLa, L363
Compound 63BET Bromodomain< 1Various Tumors
N-(2-(...)Plk1TBDTBD

Structure-Activity Relationship (SAR)

The SAR studies for related compounds highlight the importance of specific functional groups in enhancing biological activity. Modifications on the pyrrolopyridine scaffold can significantly affect potency and selectivity against various kinases. For example, the introduction of electron-withdrawing groups has been shown to increase binding affinity to target proteins .

Study 1: Inhibition of Plk1

A recent study demonstrated that a closely related compound effectively blocked Plk1 activity in vitro, leading to a significant decrease in cell viability across multiple cancer cell lines. The compound induced mitotic arrest and subsequent apoptotic cell death, showcasing its potential as an anticancer agent .

Study 2: BET Bromodomain Inhibition

Another investigation focused on a similar scaffold that exhibited potent inhibition of BET bromodomains. This study provided insights into the compound's pharmacokinetic properties and its efficacy in vivo, suggesting a promising therapeutic profile for oncology applications .

Q & A

Q. How do conflicting bioactivity results arise from minor structural modifications?

  • Analysis :
  • Conformational Flexibility : Ethyl groups may induce steric hindrance, altering binding modes compared to methyl analogs .
  • Electron-Withdrawing Effects : Thiadiazole vs. oxazole moieties modulate electron density, impacting target interactions .

Future Directions

  • Integration of AI/ML : Autonomous labs for high-throughput synthesis and real-time data feedback .
  • Advanced Characterization : Cryo-EM or time-resolved XRD to study dynamic conformational changes in solution.

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